2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
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Overview
Description
2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrano[4,3-c]pyridazinone core with a but-2-yn-1-yl substituent, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Introduction of the Pyrano Ring: The pyrano ring is introduced through a cyclization reaction involving appropriate precursors such as 1,4-dicarbonyl compounds and hydrazine derivatives .
Attachment of the But-2-yn-1-yl Group: The final step involves the alkylation of the pyrano[4,3-c]pyridazinone core with a but-2-yn-1-yl halide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic effects. Pyridazinone derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This particular compound could be investigated for similar activities, as well as for its potential use in treating cardiovascular diseases and neurological disorders.
Industry
In the industrial sector, compounds like this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. They may also find applications in the agrochemical industry as potential pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is likely related to its ability to interact with various molecular targets in the body. These targets could include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-3(2H)-pyridazinone (pimobendan) are well-known for their cardiovascular effects .
Pyrano Derivatives: Compounds with similar pyrano structures are also studied for their diverse biological activities.
Uniqueness
What sets 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one apart is its unique combination of a pyridazinone core with a pyrano ring and a but-2-yn-1-yl substituent. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
2-but-2-ynyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-5-13-11(14)7-9-8-15-6-4-10(9)12-13/h7H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCDFIYWCWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=C2COCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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